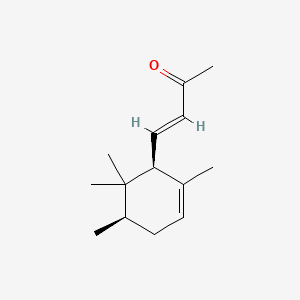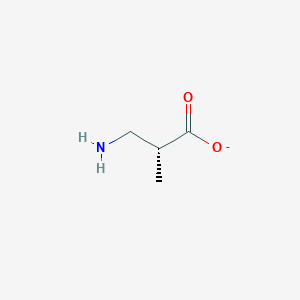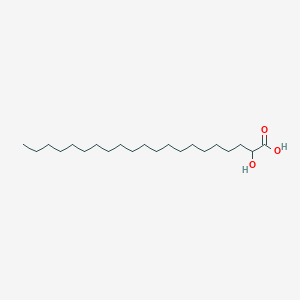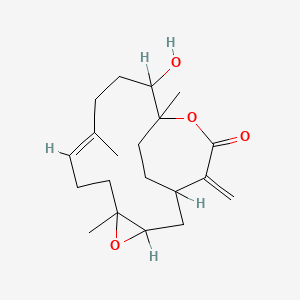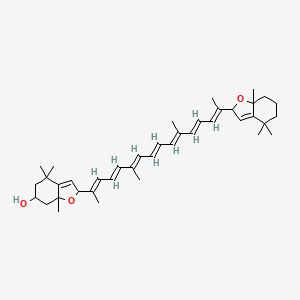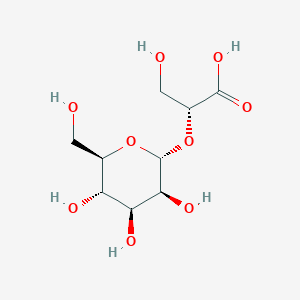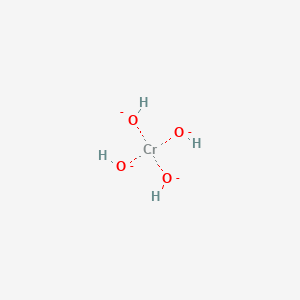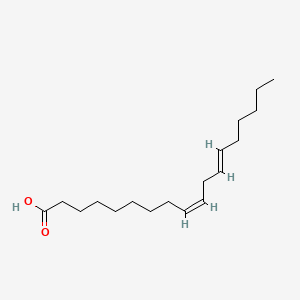
9Z,12E-octadecadienoic acid
概要
説明
9Z,12E-octadecadienoic acid: is a type of octadecadienoic acid characterized by the presence of two double bonds located at positions 9 and 12 in the carbon chain. . It is commonly found in various plant oils and is an essential fatty acid for human nutrition.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12E-octadecadienoic acid typically involves the isomerization of linoleic acid. This process can be achieved through catalytic hydrogenation followed by selective isomerization using specific catalysts under controlled conditions .
Industrial Production Methods: Industrially, this compound is produced through the extraction and purification of plant oils rich in linoleic acid, such as sunflower oil and safflower oil. The extracted linoleic acid is then subjected to isomerization processes to obtain the desired 9Z,12E configuration .
化学反応の分析
Types of Reactions:
Oxidation: 9Z,12E-octadecadienoic acid undergoes oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, and other peroxides under ambient conditions.
Reduction: Hydrogen gas with metal catalysts like palladium or platinum under high pressure.
Substitution: Halogens like chlorine or bromine in the presence of light or heat.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Stearic acid.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Chemistry: 9Z,12E-octadecadienoic acid is used as a precursor in the synthesis of various chemical compounds, including polymers and surfactants .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in studies related to lipid metabolism and signaling pathways .
Medicine: this compound has been investigated for its potential health benefits, including anti-inflammatory and anti-cancer properties. It is also studied for its role in preventing cardiovascular diseases .
Industry: Industrially, this compound is used in the production of biodegradable plastics, lubricants, and as an additive in food products to enhance nutritional value .
作用機序
The mechanism of action of 9Z,12E-octadecadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a ligand for various receptors, including peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation . Additionally, it can undergo enzymatic oxidation to produce bioactive metabolites that modulate cellular signaling pathways .
類似化合物との比較
Linoleic acid (9Z,12Z-octadecadienoic acid): A polyunsaturated fatty acid with cis double bonds at positions 9 and 12.
Oleic acid (9Z-octadecenoic acid): A monounsaturated fatty acid with a single cis double bond at position 9.
Stearic acid (octadecanoic acid): A saturated fatty acid with no double bonds.
Uniqueness: 9Z,12E-octadecadienoic acid is unique due to its trans configuration at the 12th position, which imparts different chemical and physical properties compared to its cis counterparts. This configuration affects its reactivity and interaction with biological molecules, making it a valuable compound for specific industrial and research applications .
特性
IUPAC Name |
(9Z,12E)-octadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-KQHSAVHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920488 | |
| Record name | cis-9-Linoelaidic acid (9cis-18:2n-6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-42-0, 2197-37-7, 2420-55-5 | |
| Record name | Linoleic acid, (9E,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-9-Linoelaidic acid (9cis-18:2n-6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,12-Octadecadienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINOLEIC ACID, (9Z,12E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS2S8S025F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)

